

Preliminary Efficacy of sAJM589: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: sAJM589

Cat. No.: B15584697

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy of **sAJM589**, a novel small molecule inhibitor of the MYC oncoprotein. The data presented herein is collated from foundational preclinical studies, offering insights into its mechanism of action and potential as a therapeutic agent in MYC-dependent malignancies.

Core Efficacy Data

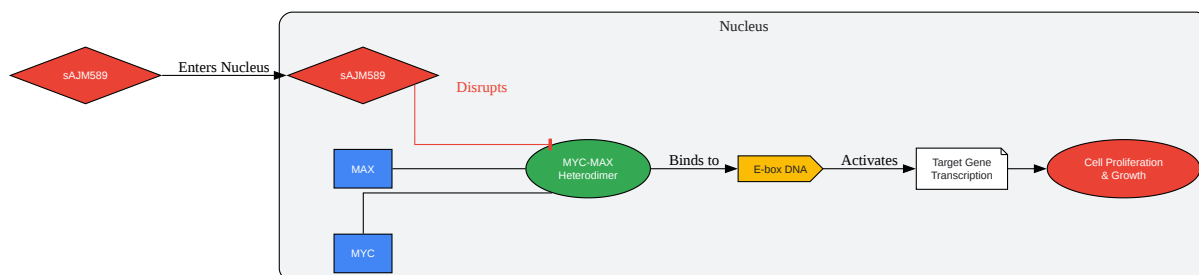
sAJM589 has demonstrated potent and selective activity in disrupting the crucial MYC-MAX protein-protein interaction, a key driver of oncogenesis in a variety of human cancers. The following tables summarize the key quantitative findings from in vitro studies.

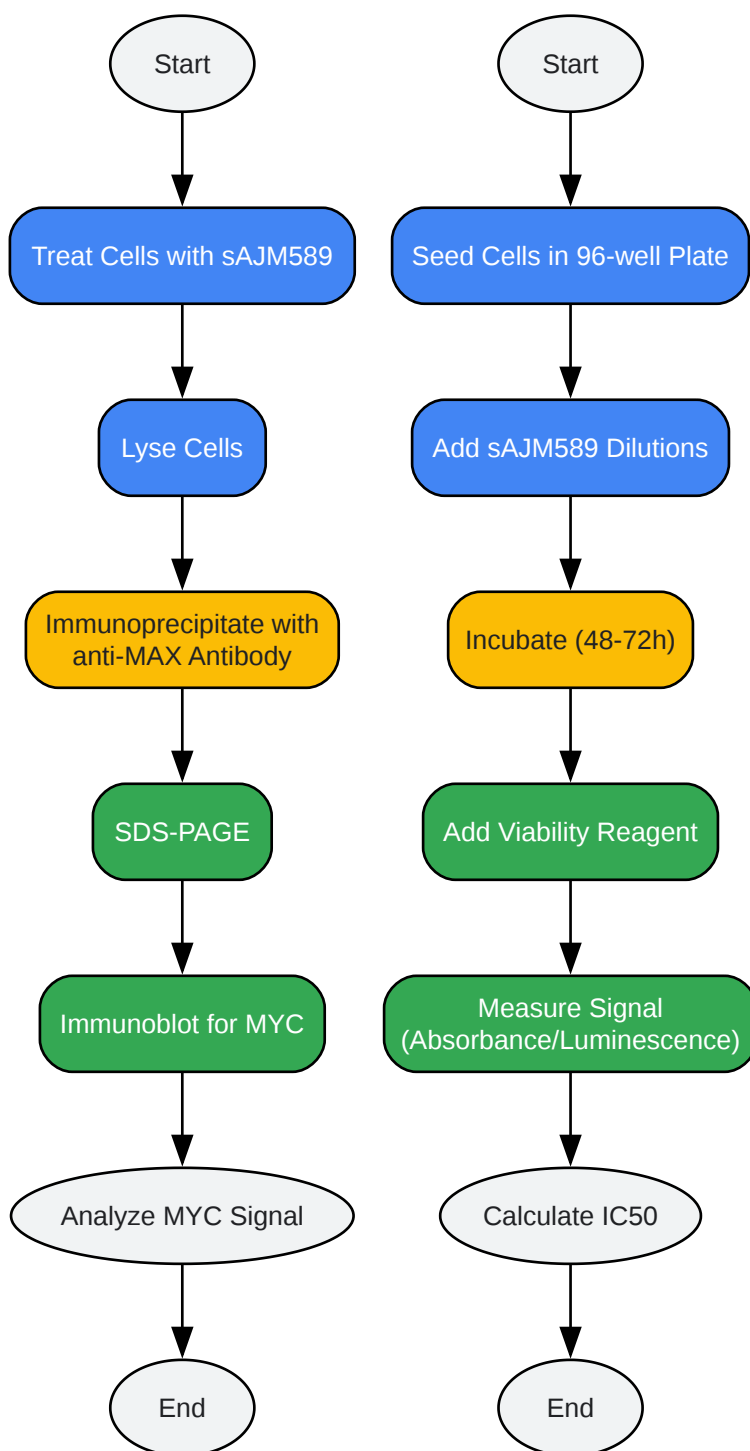
Table 1: In Vitro Inhibitory Activity of **sAJM589**

Assay/Target	Cell Line	IC50 (μM)	Citation
MYC-MAX Heterodimer Disruption	-	1.8	[1][2]
Cellular Proliferation	P493-6 (Burkitt Lymphoma)	1.9	[3]
Cellular Proliferation (MYC repressed)	P493-6 (Burkitt Lymphoma)	>20	[3]
Cellular Proliferation	Ramos (Burkitt's Lymphoma)	0.9	[4]
Cellular Proliferation	HL-60 (Acute Myeloid Leukemia)	1.2	[4]
Cellular Proliferation	KG1a (Acute Myeloid Leukemia)	0.8	[4]

Mechanism of Action: Disrupting the MYC-MAX Oncogenic Complex

sAJM589 functions by directly interfering with the heterodimerization of MYC and its obligate partner MAX. This interaction is essential for MYC's ability to bind to E-box DNA sequences and activate the transcription of a multitude of target genes involved in cell proliferation, growth, and metabolism. By disrupting the MYC-MAX complex, **sAJM589** effectively abrogates MYC's transcriptional activity, leading to a reduction in MYC protein levels and the suppression of tumor cell growth.[1][2]





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